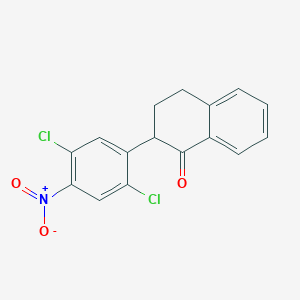
2-(Pentafluoroethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pentafluoroethyl)benzonitrile is an organic compound with the molecular formula C₉H₄F₅N It is characterized by the presence of a benzonitrile group substituted with a pentafluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
-
Nitrile Synthesis: : One common method for synthesizing 2-(Pentafluoroethyl)benzonitrile involves the reaction of 2-bromobenzonitrile with pentafluoroethyl iodide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
-
Fluorination: : Another approach involves the direct fluorination of 2-ethylbenzonitrile using elemental fluorine or a fluorinating agent like cobalt trifluoride. This method requires careful control of reaction conditions to prevent over-fluorination and to ensure the selective formation of the pentafluoroethyl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
-
Substitution Reactions: : 2-(Pentafluoroethyl)benzonitrile can undergo nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles such as amines or thiols. These reactions typically require the presence of a strong base and elevated temperatures.
-
Reduction Reactions: : The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This transformation is useful for synthesizing amine derivatives with potential biological activity.
-
Oxidation Reactions: : Oxidation of the pentafluoroethyl group can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases (e.g., sodium hydride), elevated temperatures (100-150°C).
Reduction: Lithium aluminum hydride, catalytic hydrogenation (e.g., palladium on carbon).
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Major Products
Substitution: Amines, thiols, and other nucleophile-substituted derivatives.
Reduction: Primary amines.
Oxidation: Carboxylic acids, aldehydes.
科学研究应用
2-(Pentafluoroethyl)benzonitrile has several applications in scientific research:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Materials Science: : The compound’s unique fluorinated structure makes it useful in the design of materials with specific electronic and thermal properties, such as liquid crystals and polymers.
-
Medicinal Chemistry: : Derivatives of this compound are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.
-
Chemical Probes: : It is used in the development of chemical probes for studying biological systems, particularly in the identification of enzyme inhibitors and receptor ligands.
作用机制
The mechanism of action of 2-(Pentafluoroethyl)benzonitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group can enhance the compound’s binding affinity and selectivity by providing unique steric and electronic properties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group. It exhibits different reactivity and physical properties due to the fewer fluorine atoms.
2-(Difluoromethyl)benzonitrile: Contains a difluoromethyl group, leading to distinct chemical behavior and applications.
2-(Fluoroethyl)benzonitrile: With a single fluorine atom, this compound has different electronic and steric characteristics compared to 2-(Pentafluoroethyl)benzonitrile.
Uniqueness
This compound is unique due to the presence of five fluorine atoms in the pentafluoroethyl group, which imparts significant electron-withdrawing effects and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and specific electronic properties.
属性
分子式 |
C9H4F5N |
|---|---|
分子量 |
221.13 g/mol |
IUPAC 名称 |
2-(1,1,2,2,2-pentafluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H4F5N/c10-8(11,9(12,13)14)7-4-2-1-3-6(7)5-15/h1-4H |
InChI 键 |
CEEACQSNZKAGMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)C(C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)



![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)
![4-[(2-Methylpiperidin-3-yl)amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12087981.png)



![7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)




